molecular formula C9H9NO B1321931 3-Methoxy-5-methylbenzonitrile CAS No. 473923-98-7

3-Methoxy-5-methylbenzonitrile

Cat. No.: B1321931
CAS No.: 473923-98-7
M. Wt: 147.17 g/mol
InChI Key: NLFCGYDEYLLNEN-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylbenzonitrile (CAS 874-90-8) is an aromatic nitrile derivative featuring a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 5-position of the benzene ring. Its molecular formula is C₉H₉NO, with a molecular weight of 147.17 g/mol . This compound is commercially available in purities up to 95% and is priced at €365.00/g (CymitQuimica, 2025), indicating its utility as a high-value organic building block in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-5-methylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-3-methoxy-5-methylbenzene with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out in N,N-dimethylformamide at 90°C under an inert atmosphere for 7 hours. The product is then purified using silica gel chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions similar to the laboratory methods mentioned above. Industrial processes would focus on optimizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy and methyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Applications in Organic Synthesis

3-Methoxy-5-methylbenzonitrile is primarily utilized as an intermediate in the synthesis of various organic compounds. It serves as a precursor for:

  • Pharmaceuticals : The compound is involved in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders.
  • Agrochemicals : It is used to produce herbicides and pesticides, contributing to agricultural productivity.

Table 1: Applications of this compound

Application AreaSpecific Uses
PharmaceuticalsIntermediate for CNS-targeting drugs
AgrochemicalsSynthesis of herbicides and pesticides
Organic SynthesisPrecursor for various organic compounds

Case Study 1: Synthesis of CNS Drugs

In a study published by the National Institutes of Health, researchers demonstrated the effective use of this compound as an intermediate in synthesizing compounds with potential therapeutic effects on neurological disorders. The study highlighted the compound's ability to facilitate the formation of complex molecular structures necessary for drug efficacy .

Case Study 2: Development of Agrochemicals

Another research initiative focused on the application of this compound in creating novel agrochemicals. The compound was shown to enhance the efficacy of certain herbicides when used as a key intermediate, leading to improved crop yield and pest management strategies .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are limited, but it is known to participate in reactions that modify its functional groups, thereby altering its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 3-methoxy-5-methylbenzonitrile and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Substituents
This compound 874-90-8 C₉H₉NO 147.17 95% 3-OCH₃, 5-CH₃
3-Methoxybenzonitrile 1527-89-5 C₈H₇NO 133.15 >98%* 3-OCH₃
3-Hydroxy-5-methylbenzonitrile 873-62-1 C₈H₇NO 133.15 N/A 3-OH, 5-CH₃
3-Methoxy-4-methylbenzonitrile 473923-98-7 C₉H₉NO 147.17 N/A 3-OCH₃, 4-CH₃
3-Ethyl-4-hydroxy-5-methylbenzonitrile 4909-95-9 C₁₀H₁₁NO 161.20 97% 3-C₂H₅, 4-OH, 5-CH₃

*Purity inferred from supplier data (TCI Chemicals) .

Key Observations:

  • Substituent Position Effects: 3-Methoxy-4-methylbenzonitrile (4-CH₃ vs. 3-Hydroxy-5-methylbenzonitrile replaces the methoxy group with a hydroxyl (-OH), enhancing hydrogen-bonding capacity and aqueous solubility but reducing stability under acidic conditions .
  • Functional Group Impact :

    • The ethyl group in 3-ethyl-4-hydroxy-5-methylbenzonitrile increases lipophilicity (logP ~2.1 vs. ~1.8 for this compound), favoring membrane permeability in drug design .

Reactivity and Stability

  • Electrophilic Substitution : The methoxy group in this compound directs incoming electrophiles to the para position relative to itself, whereas methyl groups exert weaker activating effects .
  • Hydrolytic Stability : Nitrile groups in these compounds are resistant to hydrolysis under neutral conditions but may degrade in strongly acidic or basic environments .

Biological Activity

3-Methoxy-5-methylbenzonitrile, with the chemical formula C₉H₉NO and CAS number 473923-98-7, is a compound that has garnered interest in various biological studies due to its potential therapeutic properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound is synthesized through several routes, typically involving the reaction of substituted bromobenzenes with zinc cyanide. The reaction conditions often include the use of palladium catalysts in organic solvents like DMF (N,N-dimethylformamide) at elevated temperatures . Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₉H₉NO
Molecular Weight147.17 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of methoxy and methyl groups enhances its reactivity and binding affinity to biomolecules, potentially influencing several biochemical pathways .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies involving derivatives of benzonitriles have shown promising results against various bacterial strains, including Mycobacterium abscessus, where specific compounds were developed to inhibit bacterial growth effectively .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary data suggest that certain concentrations can induce apoptosis in cancerous cells, making it a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study screened a library of compounds against Mycobacterium abscessus, identifying several hits that showed significant binding affinity at the target sites. Although this compound was not directly tested, related compounds demonstrated effective inhibition of bacterial growth in vitro and in human macrophage models .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that related benzonitriles can inhibit cell proliferation in various cancer cell lines. For example, a compound with structural similarities was found to significantly reduce viability in HeLa cells at micromolar concentrations .
  • Pharmacokinetic Properties : The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics, which are critical for their potential therapeutic applications. Studies have shown that these compounds can penetrate biological membranes effectively, suggesting good bioavailability .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-Methoxy-5-methylbenzonitrile?

  • Methodological Answer : The synthesis typically involves nitrile introduction via nucleophilic substitution or cyanation of substituted benzaldehyde precursors. For example, starting with 5-methyl-3-methoxybenzaldehyde (or derivatives), cyanation can be achieved using KCN or TMSCN in the presence of a Lewis acid catalyst . Alternatively, methoxy and methyl groups can be introduced sequentially via alkylation or Friedel-Crafts reactions on a benzonitrile backbone. Reaction optimization should consider solvent polarity (e.g., DMF or THF) and temperature control to minimize side products .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in tightly sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and oxidizing agents. Handling should involve nitrile-rated gloves (e.g., neoprene) and fume hoods to mitigate inhalation risks. Stability tests via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) are recommended to monitor degradation .

Q. What analytical methods are recommended for confirming the purity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • HPLC : C18 reverse-phase column, UV detection at 254 nm, with ≥95% purity threshold .
  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with reference data (e.g., NIST Standard Reference Data ).
  • FT-IR : Confirm nitrile (C≡N) stretch at ~2220 cm1^{-1} and methoxy C–O at ~1250 cm1^{-1} .
ParameterValueSource
CAS RN219.47 (unconfirmed)*
Molecular FormulaC9_9H9_9NO
Purity Threshold≥95%

*Note: CAS RN discrepancies exist; cross-validate with spectral data .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Functionalization : Prioritize methoxy group introduction before nitrile formation to avoid steric hindrance .
  • Catalytic Systems : Use Pd-catalyzed cyanation for regioselectivity, as demonstrated in analogous aryl halide systems .
  • In-Situ Monitoring : Employ TLC (silica gel, hexane/ethyl acetate) or inline FT-IR to track intermediate formation and minimize over-reaction .

Q. How can contradictions in reported NMR chemical shifts for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. To resolve:

  • Reference Standards : Compare with high-purity commercial or NIST-validated samples .
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict 1H^1H-NMR shifts and cross-validate experimental data .
  • Decoupling Experiments : Perform 13C^{13}C-1H^1H HSQC to confirm carbon-proton correlations, especially for overlapping methoxy/methyl signals .

Q. What role does this compound play in the synthesis of bioactive compounds?

  • Methodological Answer : The nitrile group serves as a precursor for:

  • Tetrazole Formation : React with NaN3_3 under acidic conditions to generate tetrazole derivatives, common in drug discovery for metabolic stability .
  • Amidine Synthesis : Catalytic hydrogenation (e.g., Ra-Ni) converts the nitrile to amidine groups, useful in kinase inhibitor scaffolds .
  • Cross-Coupling : Participate in Suzuki-Miyaura reactions (e.g., with boronic acids) to build biaryl structures for antimicrobial agents .

Properties

IUPAC Name

3-methoxy-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFCGYDEYLLNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620628
Record name 3-Methoxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473923-98-7
Record name 3-Methoxy-5-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473923-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 mL round bottom flask, 1-bromo-3-methoxy-5-methyl-benzene (2.17 g, 10.79 mmol), Zn(CN)2 (1.9 g, 16.19 mmol, 1.5 eq.) and Pd(PPh3)4 (1.24 g, 1.08 mmol, 0.1 eq.) was charged with DMF (20 mL). The reaction mixture was heated at 90° C. under Ar for 7 hours. Ethyl acetate was added, followed by washing with brine. The organic layer was concentrated and purified (silica gel, 0-50% EtOAC/hexane) to give a white solid (1.31 g, 83%). 1H NMR (300 MHz, CDCl3): δ 7.05 (s, 1H), 6.97 (s, 2H), 3.81 (s, 3H), 2.39 (s, 3H).
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
1.9 g
Type
catalyst
Reaction Step One
Quantity
1.24 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
83%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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